2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a complex organic compound that features a phenol group substituted with bromine atoms and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the phenol group can participate in hydrogen bonding and other interactions that modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol
- 2,4-Dibromo-6-[(3-mercapto-5-(4-methylphenyl)-[1,2,4]triazol-4-ylimino)-methyl]-phenol
- 2,4-Dibromo-6-[(3-mercapto-5-(2-chlorophenyl)-[1,2,4]triazol-4-ylimino)-methyl]-phenol
Uniqueness
The uniqueness of 2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol lies in its specific substitution pattern and the presence of both bromine atoms and a triazole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C15H10Br2N4OS |
---|---|
Molecular Weight |
454.1g/mol |
IUPAC Name |
4-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Br2N4OS/c16-11-6-9(7-12(17)13(11)22)8-18-21-14(19-20-15(21)23)10-4-2-1-3-5-10/h1-8,22H,(H,20,23)/b18-8+ |
InChI Key |
DHUMZMCCYVOXHN-QGMBQPNBSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.